1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Overview
Description
The compound “1-(4-Methoxybenzyl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The “4-Methoxybenzyl” part suggests the presence of a methoxy group (-OCH3) and a benzyl group (C6H5CH2-) attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxybenzyl)-1H-pyrazol-4-ol” would consist of a pyrazole ring with a 4-methoxybenzyl group attached. The exact structure would depend on the specific locations of these groups on the pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the hydroxy group (-OH) could potentially be involved in acid-base reactions. The pyrazole ring could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxybenzyl)-1H-pyrazol-4-ol” would depend on its molecular structure. For instance, the presence of the methoxy group could influence the compound’s solubility and reactivity .Scientific Research Applications
Synthesis and Antitumor Activity
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol has been utilized in the synthesis of new indole derivatives containing pyrazoles, which have shown potential antitumor activity. These compounds were synthesized using 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate and tested for their tumor cell-growth inhibition capabilities (Farghaly, 2010).
Applications in Organic Chemistry
The compound has been involved in the regioselective functionalization of pyrazole 1-oxides through processes like deprotonation, bromine-magnesium exchange, and palladium(0)-catalyzed cross-coupling. This has led to the synthesis of various derivatives useful in organic chemistry (Paulson et al., 2002).
Hydrogen Bonding and Crystal Structure
Studies on the hydrogen bonding and crystal structure of compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole have revealed interesting properties. These compounds are linked into chains or aggregates by a combination of hydrogen bonds, which is significant for understanding molecular interactions in solid states (Abonía et al., 2007).
Antimicrobial Applications
A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and shown to possess potent antimicrobial activities. These compounds were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi (Raju et al., 2010).
Synthesis of Heterocyclic Analogues
The compound has been used in the efficient synthesis of various pyrano[2,3-c]pyrazol-4(1H)-ones, a type of heterocyclic analogue. This synthesis involved the reaction of 2-pyrazolin-5-ones with different carbonyl chlorides, demonstrating the versatility of 1-(4-methoxybenzyl)-1H-pyrazol-4-ol in heterocyclic chemistry (Eller et al., 2006).
Mechanism of Action
Target of Action
The compound 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to a series of changes. It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects the biochemical pathways related to Alzheimer’s disease. It influences the pathway of amyloid beta (Aβ) formation and tau phosphorylation . The compound’s action on these pathways leads to a reduction in Aβ formation and tau phosphorylation, which are key features of Alzheimer’s disease pathophysiology .
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s disease. It prevents the formation of amyloid beta (Aβ) and reduces tau phosphorylation, two key features of Alzheimer’s disease pathophysiology . These effects support the compound’s potential as a therapeutic strategy against Alzheimer’s disease .
Safety and Hazards
Future Directions
The future directions for research on “1-(4-Methoxybenzyl)-1H-pyrazol-4-ol” would depend on its potential applications. For instance, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Biochemical Analysis
Biochemical Properties
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial in the development of disease-modifying therapies for Alzheimer’s Disease . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein, 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol treatment prevented amyloid beta formation and reduced the levels of phosphorylated tau via the modulation of the GSK3β pathway . This indicates its potential in altering cellular processes related to neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as β-secretase and GSK3β, inhibiting their activity and thereby reducing the formation of amyloid beta and phosphorylated tau . This inhibition leads to downstream effects on gene expression and cellular signaling pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as reducing amyloid beta formation and tau phosphorylation . At higher doses, toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes . These metabolic pathways affect the compound’s bioavailability, distribution, and elimination, ultimately influencing its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and distributed to various tissues, where it accumulates and exerts its biological effects . The interaction with transporters and binding proteins influences its localization and accumulation, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, influencing its biological activity and therapeutic potential.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-4-2-9(3-5-11)7-13-8-10(14)6-12-13/h2-6,8,14H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRGYSXJLPRPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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